molecular formula C21H27N5O4S B2541897 3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine CAS No. 946312-95-4

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B2541897
CAS No.: 946312-95-4
M. Wt: 445.54
InChI Key: CWSDDHPGXAWTCC-UHFFFAOYSA-N
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Description

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic compound that belongs to the class of phenylpiperazines. This compound is characterized by a pyridazine ring substituted with a methoxy group and a piperazine ring, which is further substituted with a piperidine-1-sulfonyl group and a benzoyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylpiperazines and piperidine derivatives, such as:

Uniqueness

The uniqueness of 3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-30-20-10-9-19(22-23-20)24-13-15-25(16-14-24)21(27)17-5-7-18(8-6-17)31(28,29)26-11-3-2-4-12-26/h5-10H,2-4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSDDHPGXAWTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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